Ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring attached to a benzoate ester, with a chlorine atom at the 2-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl chloroformate to yield the desired pyrazole derivative. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products include various substituted pyrazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.
Hydrolysis: The major product is 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid.
Scientific Research Applications
Ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a building block for agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atom and ester group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl 2-bromo-4-(1H-pyrazol-1-yl)benzoate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and the ethyl ester group can influence its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 2-chloro-4-pyrazol-1-ylbenzoate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-5-4-9(8-11(10)13)15-7-3-6-14-15/h3-8H,2H2,1H3 |
InChI Key |
UZRBNJKGGCJQIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N2C=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.